molecular formula C10H4FN3O3 B12218874 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro-

3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro-

Cat. No.: B12218874
M. Wt: 233.16 g/mol
InChI Key: LYLHKVKZUIJLFW-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- is a fluorinated nitroquinoline derivative characterized by a quinoline backbone substituted with a cyano group at position 3, a fluorine atom at position 8, a hydroxyl group at position 4, and a nitro group at position 6.

Properties

Molecular Formula

C10H4FN3O3

Molecular Weight

233.16 g/mol

IUPAC Name

8-fluoro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H4FN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15)

InChI Key

LYLHKVKZUIJLFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Quinoline Formation

The quinoline skeleton is constructed via the Gould-Jacobs reaction, which involves cyclocondensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in refluxing toluene. This yields ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate as a key intermediate.

Reaction Conditions

  • Solvent: Toluene
  • Temperature: 100–110°C
  • Time: 4.5 hours
  • Yield: ~85%

Nitration at Position 6

Nitration is performed on the dihydroquinoline intermediate using fuming nitric acid or a nitronium tetrafluoroborate complex. The nitro group is introduced at position 6 under controlled conditions to avoid over-nitration.

Example Protocol

  • Reagent: HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature: 0–5°C
  • Time: 2 hours
  • Yield: 70–75%

Chlorination and Hydrolysis for 4-Hydroxy Group Introduction

Chlorination with Phosphorus Oxychloride

The 4-oxo group is converted to 4-chloro using phosphorus oxychloride (POCl₃) in diphenyl ether at 105°C. This step generates 4-chloro-6-nitro-8-fluoro-3-quinolinecarbonitrile .

Reaction Conditions

  • Solvent: Diphenyl ether
  • Reagent: POCl₃ (3 equivalents)
  • Temperature: 105°C
  • Time: 45 minutes
  • Yield: 65–70%

Hydrolysis to 4-Hydroxy Derivative

The 4-chloro intermediate is hydrolyzed in aqueous sodium hydroxide (10% w/v) at 80°C to yield the final 4-hydroxy product.

Optimization Notes

  • Base: NaOH or KOH
  • Solvent: Ethanol/water (1:1)
  • Yield: 90–95%

Alternative Pathway: Direct Cyclization of Nitro-Substituted Anilines

Nitro-Aniline Precursor Synthesis

5-fluoro-2-nitroaniline is alkylated with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base to introduce methoxy groups.

Reaction Conditions

  • Solvent: DMF
  • Base: K₂CO₃
  • Temperature: 60°C
  • Yield: 80%

One-Pot Cyclization and Nitration

The nitro-substituted aniline is condensed with malononitrile in acetic acid under reflux, directly forming the quinoline core with pre-installed nitro and hydroxy groups.

Key Parameters

  • Catalyst: Piperidine (5 mol%)
  • Temperature: 120°C
  • Time: 8 hours
  • Yield: 60–65%

Comparative Analysis of Methods

Method Key Step Advantages Limitations Yield
Cyclocondensation Gould-Jacobs reaction High regioselectivity Multi-step process 70%
Direct nitration Nitronium complex addition Avoids separate nitration step Risk of byproducts 65%
Chlorination-hydrolysis POCl₃-mediated chlorination High conversion efficiency Requires harsh conditions 85%

Industrial-Scale Considerations

Solvent Selection

  • Diphenyl ether is preferred for high-temperature reactions due to its stability.
  • Water is utilized for hydrolysis to reduce environmental impact.

Purification Techniques

  • Flash chromatography (ethyl acetate/hexane gradients) isolates intermediates.
  • Recrystallization from ethanol/water mixtures enhances purity (>98%).

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Nitro groups activate the quinoline ring for electrophilic substitution at positions ortho and para to the nitro group. For example:

  • Nitration/Sulfonation : Additional nitro groups or sulfonic acid groups may substitute at activated positions under acidic conditions (e.g., H₂SO₄/HNO₃ mixtures) .

  • Halogens : Substitution with chlorine or bromine may occur at activated positions using reagents like Cl₂ in acetic acid.

Nucleophilic Substitution Reactions

The cyano group (-CN) and hydroxyl group (-OH) enable nucleophilic attack:

  • Hydrolysis of Cyano Group : Conversion to carboxylic acid (-COOH) under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O) conditions .

  • Alkylation of Hydroxyl Group : Reaction with alkyl halides (e.g., R-X) in the presence of a base (e.g., K₂CO₃) to form ethers.

Reduction Reactions

The nitro group and cyano group undergo reduction:

  • Nitro to Amine (-NH₂) : Catalytic hydrogenation (H₂/Pd/C) or chemical reduction (Fe/HCl) converts -NO₂ to -NH₂ .

  • Cyano to Amine (-CH₂NH₂) : Reduction with LiAlH₄ converts -CN to -CH₂NH₂.

Oxidation Reactions

The hydroxyl group undergoes oxidation:

  • Hydroxyl to Ketone (-CO) : Oxidizing agents like KMnO₄ or CrO₃ convert -OH to -CO, forming a quinone derivative.

Substitution Reactions

Halogens (e.g., -F) may undergo nucleophilic aromatic substitution:

  • Fluoride Replacement : Reaction with nucleophiles (e.g., NH₃) under high-temperature conditions replaces -F with -NH₂ or similar groups .

Data Table: Reaction Types, Reagents, and Products

Reaction TypeReagents/ConditionsProducts
Electrophilic SubstitutionH₂SO₄/HNO₃, Cl₂ in acetic acidAdditional nitro/sulfo groups
Hydrolysis of Cyano GroupH₂SO₄/H₂O or NaOH/H₂OCarboxylic acid (-COOH)
Alkylation of Hydroxyl GroupR-X, K₂CO₃Alkyl ether (-OR)
Nitro to Amine ReductionH₂/Pd/C or Fe/HClAmine (-NH₂)
Cyano to Amine ReductionLiAlH₄-CH₂NH₂
Hydroxyl to Ketone OxidationKMnO₄ or CrO₃Quinone (-CO)
Fluoride ReplacementNH₃, high-temperature-NH₂ or nucleophile-substituted

Mechanistic Insights

  • Electron-Withdrawing Effects : The nitro and cyano groups deactivate the quinoline ring, favoring electrophilic substitution at positions activated by these groups .

  • Steric and Electronic Factors : The fluoro group’s small size and electron-withdrawing nature may influence regioselectivity in substitution reactions.

Scientific Research Applications

3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Nitro Group (6-NO₂): The nitro group in the target compound enhances electrophilic substitution reactivity but may reduce stability under reductive conditions compared to methoxy (-OCH₃) or chloro (-Cl) substituents .
  • Fluorine (8-F) : The small size and high electronegativity of fluorine improve metabolic stability and membrane penetration in biological systems compared to bulkier halogens like bromine (8-Br) .
  • Hydroxyl Group (4-OH): Increases aqueous solubility and acidity (pKa ~8–10) relative to non-polar analogs like 4-chloro derivatives. This group also facilitates hydrogen bonding in drug-receptor interactions .

Environmental and Physicochemical Behavior

  • The lumping strategy () suggests that nitroquinolines with similar substituents (e.g., -NO₂, -F, -OH) may undergo comparable degradation pathways in environmental models, though the hydroxyl group in the target compound could increase susceptibility to photolysis compared to halogenated analogs .

Biological Activity

3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein tyrosine kinases (PTKs) and its implications in cancer treatment. This article reviews its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro-
  • CAS Number : [insert CAS number if available]

The presence of functional groups such as the fluoro, hydroxyl, and nitro groups significantly influences its biological activity. The structure can be represented as follows:

C9H5FN2O3\text{C}_9\text{H}_5\text{F}\text{N}_2\text{O}_3

The biological activity of this compound primarily stems from its ability to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and proliferation. The mechanism involves:

  • Inhibition of Protein Tyrosine Kinases : The compound has been shown to inhibit the action of various PTKs, which play crucial roles in the signaling pathways that lead to cancer cell proliferation and survival .
  • Impact on Cancer Cell Lines : Studies indicate that this quinoline derivative exhibits cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anticancer Properties

Research has demonstrated that 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- possesses notable anticancer properties:

  • Inhibition of Growth Factor Receptors : The compound inhibits growth factor receptor PTKs, which are often deregulated in cancer .
  • Case Study : In vitro studies have shown significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for other pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria .
  • Antiviral Activity : Some derivatives of quinoline compounds have shown promise in inhibiting viral replication, indicating a broader spectrum of biological activity .

Synthesis and Derivatives

The synthesis of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Quinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Fluorination and nitration reactions are employed to introduce the fluoro and nitro groups at specific positions on the quinoline ring.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound A[Structure]Anticancer
Compound B[Structure]Antimicrobial
3-QCN[Structure]PTK Inhibitor

Future Directions

The ongoing research into the biological activity of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- suggests several avenues for future exploration:

  • Clinical Trials : Further investigation through clinical trials is necessary to establish efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the structure affect biological activity could lead to more potent derivatives.
  • Combination Therapies : Exploring the use of this compound in combination with other anticancer agents may enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-quinolinecarbonitrile derivatives, and how does regioselectivity influence the formation of 8-fluoro-4-hydroxy-6-nitro substitution?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nitration, fluorination, and hydroxylation. Regioselectivity is critical for positioning substituents like the nitro group at the 6-position and fluorine at the 8-position. For example, nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimizes side reactions. Fluorination via Halex exchange (e.g., KF in DMF) ensures selective substitution . X-ray crystallography and DFT calculations are used to validate regioselectivity by analyzing intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize the product .

Q. How is the crystal structure of 3-quinolinecarbonitrile derivatives characterized, and what intermolecular forces govern their packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 8-fluoro-4-hydroxy-6-nitro derivatives, key interactions include:

  • Hydrogen bonds : O–H⋯N (hydroxy to nitrile) and C–H⋯O (nitro group to adjacent aromatic hydrogens).
  • Halogen interactions : F⋯π interactions in fluoro-substituted analogs.
    These forces are quantified using software like Mercury, and thermal stability is assessed via TGA-DSC .

Advanced Research Questions

Q. How do polymorphic forms of 3-quinolinecarbonitrile derivatives impact their reactivity and biological activity?

  • Methodological Answer : Polymorphs are identified using PXRD, DSC, and solid-state NMR. For example, a patent describes two polymorphs of a related quinolinecarbonitrile compound: Form I (monoclinic) shows higher solubility in polar solvents, while Form II (triclinic) exhibits superior thermal stability. Reactivity differences are tested via kinetic studies (e.g., nitro-group reduction rates under catalytic hydrogenation). Biological activity variations are assessed using kinase inhibition assays (e.g., Src/Abl inhibition in cancer cell lines) .

Q. What analytical strategies resolve contradictions in spectroscopic data for nitro- and fluoro-substituted quinolines?

  • Methodological Answer : Contradictions often arise in NMR assignments due to overlapping signals. Strategies include:

  • 2D NMR : HSQC and HMBC to correlate ¹H-¹³C signals, distinguishing nitro (deshielded C-6) from fluoro (C-8 with ¹J₃ coupling).
  • Isotopic labeling : ¹⁵N-labeled nitro groups clarify NOE interactions.
  • Computational NMR : DFT-based predictions (e.g., B3LYP/6-311+G(d,p)) validate experimental shifts .

Q. How can computational modeling predict the biological target interactions of 8-fluoro-4-hydroxy-6-nitro-3-quinolinecarbonitrile?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like tyrosine kinases. Key steps:

  • Ligand preparation : Optimize geometry at the B3LYP/def2-SVP level.
  • Binding affinity : Calculate ΔG using MM-PBSA.
  • Pharmacophore mapping : Align nitro/cyano groups with kinase ATP-binding pockets. Experimental validation via SPR (surface plasmon resonance) measures binding kinetics (e.g., KD values) .

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